

Part 1: The Foundational Step - Obtaining High-Quality Crystals

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Compound of Interest

Compound Name: *3-Amino-2,6-dichlorophenol*

CAS No.: 28165-63-1

Cat. No.: B3189130

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The journey to elucidating a crystal structure begins with the most critical and often most challenging step: growing single crystals of suitable size and quality.[1][2] For a molecule like 4-Amino-2,6-dichlorophenol, which is a powder at room temperature, solution-based crystallization methods are the most common approach.[3]

Understanding the Physicochemical Properties

A successful crystallization strategy is predicated on a thorough understanding of the compound's properties.

Property	Value/Information	Significance for Crystallization
Molecular Formula	C ₆ H ₅ Cl ₂ NO[4]	Influences solvent selection and potential for intermolecular interactions.
Molecular Weight	178.02 g/mol [5]	Relevant for calculating solution concentrations.
Melting Point	167-170 °C[3][6]	Indicates thermal stability and suggests a suitable temperature range for crystallization experiments.
Appearance	Light brown to off-white crystalline solid[7]	Provides a visual cue for identifying the target compound.
Solubility	Data not extensively available, but successful crystallization from methanol is reported.[8]	The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal.

Experimental Protocol: Slow Evaporation Crystallization

The reported crystal structure of 4-Amino-2,6-dichlorophenol was achieved through slow evaporation of a methanol solution.[8] This is a classical and effective method for many organic compounds.[1]

Step-by-Step Protocol:

- Preparation of a Saturated Solution:
 - Begin by dissolving a small amount of commercially available 4-Amino-2,6-dichlorophenol (assay ≥ 98%) in a high-purity solvent, such as methanol.[3]
 - Gradually add the solute to the solvent at a slightly elevated temperature (e.g., 30-40 °C) with gentle stirring until no more solute dissolves, creating a saturated or near-saturated

solution.

- Filtration:
 - Filter the warm solution through a syringe filter (e.g., 0.22 μm pore size) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
- Slow Evaporation:
 - Cover the vessel with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
 - Place the vessel in a vibration-free environment at a constant temperature. Temperature fluctuations can disrupt crystal growth.
- Crystal Harvesting:
 - Monitor the vessel over several days to weeks for the formation of single crystals.
 - Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully harvest them using a spatula or by decanting the mother liquor.
 - Gently wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.

Causality Behind Choices:

- Slow Evaporation: This technique gradually increases the concentration of the solute beyond its saturation point, providing the thermodynamic driving force for crystallization in a controlled manner, which is crucial for the growth of well-ordered single crystals.^[1]
- Methanol as a Solvent: The choice of methanol was likely based on its ability to dissolve the compound at slightly elevated temperatures and its relatively slow evaporation rate, facilitating the growth of larger, higher-quality crystals.
- Constant Temperature and Vibration-Free Environment: These conditions are essential to prevent rapid, uncontrolled precipitation and the formation of polycrystalline or amorphous

solids.

Part 2: Unveiling the Structure - Single-Crystal X-ray Diffraction

With suitable crystals in hand, the next phase involves using single-crystal X-ray diffraction (SCXRD) to determine the arrangement of atoms within the crystal lattice.[1][2] This powerful technique provides definitive information about the three-dimensional structure of a molecule.[9]

The Workflow of an SCXRD Experiment

The process can be broken down into several key stages, from data collection to the final refined structure.



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

The following steps are based on the published data for 4-Amino-2,6-dichlorophenol.[10]

Step-by-Step Protocol:

- Crystal Mounting:
 - A suitable single crystal is selected under a microscope.
 - The crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., to 120 K).[11] Cooling minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.

- Data Collection:
 - The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu K α radiation) and a detector (e.g., CMOS).[10]
 - A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12] This process, known as the oscillation method, ensures that a complete and redundant dataset of diffraction spots is recorded.[13]
- Data Processing:
 - The collected images are processed using specialized software (e.g., Bruker's APEX2 and SAINT).[10]
 - Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the Bravais lattice.[14]
 - Integration: The intensity of each diffraction spot is measured.[15]
 - Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final reflection file.[15] An absorption correction is also applied to account for the absorption of X-rays by the crystal.[10]

Structure Solution and Refinement

This phase involves converting the processed diffraction data into a chemically meaningful atomic model.

Step-by-Step Protocol:

- Structure Solution:
 - The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted X-rays.

- For small molecules like 4-Amino-2,6-dichlorophenol, direct methods are typically used to solve the phase problem.[11] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates. Software like SHELXS is commonly employed for this purpose.[10]
- Structure Refinement:
 - The initial atomic model obtained from the structure solution is refined against the experimental data using a least-squares minimization process.[11] This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes. [16]
 - Software such as SHELXL is used for refinement.[10] The quality of the refinement is monitored using metrics like the R-factor (R1) and the weighted R-factor (wR2).
- Model Building and Validation:
 - Difference Fourier maps (mFo-DFc) are used to locate missing atoms (especially hydrogen atoms) and to identify any regions of unmodeled electron density.[16]
 - The final refined structure is validated to ensure that it is chemically reasonable and provides a good fit to the experimental data.

Part 3: The Crystal Structure of 4-Amino-2,6-dichlorophenol

The successful application of the aforementioned methodologies has resulted in the detailed elucidation of the crystal structure of 4-Amino-2,6-dichlorophenol.[5][10][17]

Crystallographic Data

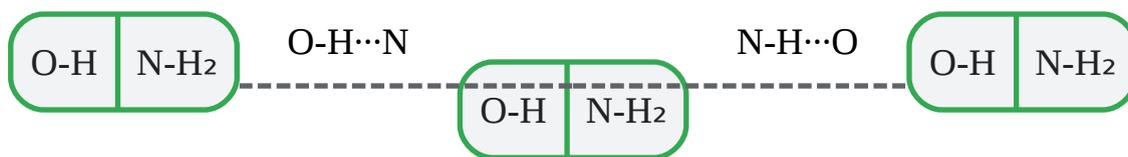
The following table summarizes the key crystallographic parameters from a published study. [10]

Parameter	Value
Chemical Formula	C ₆ H ₅ Cl ₂ NO
Formula Weight	178.02
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	4.6064 (5)
b (Å)	11.7569 (12)
c (Å)	13.2291 (13)
β (°)	96.760 (5)
Volume (Å ³)	711.47 (13)
Z	4
Temperature (K)	120
Radiation	Cu Kα (λ = 1.54178 Å)
R-factor (R1)	0.033
Weighted R-factor (wR2)	0.091

Molecular and Crystal Packing

The crystallographic analysis reveals several key features of the 4-Amino-2,6-dichlorophenol structure:

- **Planar Molecule:** The molecule is essentially planar, with the non-hydrogen atoms having a mean deviation from planarity of only 0.020 Å.[\[10\]](#)
- **Hydrogen Bonding:** The crystal packing is dominated by a network of intermolecular hydrogen bonds. O—H⋯N hydrogen bonds form infinite chains along the [\[18\]](#) direction. These chains are further linked by N—H⋯O hydrogen bonds, creating sheets in the (010) plane.[\[8\]](#)[\[10\]](#)[\[17\]](#)



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Caption: A simplified representation of the hydrogen bonding network in crystalline 4-Amino-2,6-dichlorophenol.

Part 4: Safety Considerations

When working with **3-Amino-2,6-dichlorophenol** or its isomers, it is crucial to adhere to appropriate safety protocols.

- Hazards: 4-Amino-2,6-dichlorophenol is classified as causing skin irritation and serious eye irritation.^{[19][20]} It may also cause respiratory irritation.^[19]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.^[20]
- Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.^[20]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.^[19] If inhaled, move to fresh air.^[19] Seek medical attention if irritation persists.

Conclusion

The determination of the crystal structure of a small organic molecule like 4-Amino-2,6-dichlorophenol is a multi-step process that requires careful execution and a solid understanding of the underlying principles. From the initial, crucial step of growing high-quality crystals to the final stages of data analysis and structure refinement, each part of the workflow contributes to the generation of a precise and reliable three-dimensional atomic model. The detailed structural information obtained through single-crystal X-ray diffraction, including molecular conformation and intermolecular interactions, is invaluable for a wide range of applications in chemistry, materials science, and drug development.

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